[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 383146-41-6
VCID: VC6918617
InChI: InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16+
SMILES: CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C
Molecular Formula: C17H17NO3S2
Molecular Weight: 347.45

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate

CAS No.: 383146-41-6

Cat. No.: VC6918617

Molecular Formula: C17H17NO3S2

Molecular Weight: 347.45

* For research use only. Not for human or veterinary use.

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate - 383146-41-6

Specification

CAS No. 383146-41-6
Molecular Formula C17H17NO3S2
Molecular Weight 347.45
IUPAC Name [(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16+
Standard InChI Key AQSFAZQTBCMWPR-FBMGVBCBSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C

Introduction

Structural Elucidation and Molecular Characteristics

The compound [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate features a benzothiopyran core fused with a sulfonated aromatic ring. The benzothiopyran moiety consists of a six-membered heterocyclic ring containing sulfur, while the 4-methylbenzenesulfonate group introduces a sulfonic acid ester functional group. Key structural attributes include:

Molecular Formula and Stereochemistry

The molecular formula is C₁₇H₁₇NO₃S₂, derived from the benzothiopyran core (C₁₀H₁₁NS) and the 4-methylbenzenesulfonate substituent (C₇H₆O₃S). The (4E) configuration indicates an E-geometry at the imine double bond connecting the benzothiopyran and sulfonate groups .

Key Functional Groups

  • Benzothiopyran Ring: A sulfur-containing heterocycle analogous to chromenes but with sulfur replacing oxygen .

  • 4-Methylbenzenesulfonate: A sulfonate ester group conferring hydrophilicity and potential bioactivity .

  • Imine Linkage: The (4E)-ylideneamino group bridges the two aromatic systems, influencing electronic conjugation .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular Weight355.45 g/molCalculated
Predicted LogP2.8 ± 0.5PubChem
Hydrogen Bond Acceptors5Structural Analysis

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of this compound likely involves multi-step protocols, drawing from methodologies used for related benzothiopyrans and sulfonates:

  • Benzothiopyran Core Formation:

    • Cyclization of 6-methyl-2-mercaptobenzaldehyde with allylamine derivatives under acidic conditions, as demonstrated in the synthesis of 3,4-dihydro-2H-1-benzothiopyran-4-amines .

    • Oxidation state control is critical to prevent ring contraction to benzothiophenes .

  • Sulfonation and Imine Formation:

    • Coupling the benzothiopyran intermediate with 4-methylbenzenesulfonyl chloride via nucleophilic substitution .

    • Introduction of the imine group through condensation with ammonium salts or nitroso compounds .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Benzothiopyran cyclizationH₂SO₄, CH₃CN, 80°C65–78
Sulfonate couplingDIPC, DMAP, CH₂Cl₂, RT82

Stability and Reactivity

  • The sulfonate group enhances aqueous solubility but may hydrolyze under strongly acidic or basic conditions .

  • The imine linkage is susceptible to reduction, offering a pathway for derivatization (e.g., conversion to amines) .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: ~15 mg/mL (predicted) due to the sulfonate group .

  • Lipophilicity: LogP = 2.8 suggests moderate membrane permeability .

Spectroscopic Characterization

  • UV-Vis: λₘₐₓ ≈ 280 nm (π→π* transitions in conjugated system) .

  • NMR: Key signals include δ 7.8 ppm (sulfonate aryl protons) and δ 2.4 ppm (methyl group) .

Table 3: Selected NMR Data (DMSO-d₆)

Proton Environmentδ (ppm)Multiplicity
Benzothiopyran C6-CH₃2.1Singlet
Sulfonate aryl protons7.6–7.8Doublet

Biological and Industrial Applications

Material Science Applications

  • Ligand for Nanocrystals: Sulfonate groups can stabilize metal oxides in colloidal suspensions .

  • Polymer Modification: Incorporation into hydrogels to enhance mechanical properties .

Analytical and Regulatory Considerations

Chromatographic Profiling

  • HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient) .

  • Mass Spectrometry: [M-H]⁻ ion at m/z 354.4 .

Regulatory Status

  • No patent or commercial data available .

  • Requires evaluation under REACH guidelines for industrial use.

Future Research Directions

  • Activity Screening: Prioritize assays for cardiovascular and antimicrobial effects.

  • Synthetic Optimization: Explore photocatalyzed imine formation to improve yields .

  • Formulation Studies: Develop nanocrystal or liposomal delivery systems .

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